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Introduction
The 5'-dimethoxytrityl (DMT) group is a crucial protecting group in solid-phase oligonucleotide

synthesis, safeguarding the 5'-hydroxyl function of the growing oligonucleotide chain. Its

removal, a process known as detritylation, is a critical step, typically performed at the end of the

synthesis or during purification. This acid-labile protecting group is readily cleaved under mild

acidic conditions.[1] The efficiency of detritylation is paramount for obtaining high yields of the

final oligonucleotide product. However, the acidic conditions required for detritylation can also

lead to undesirable side reactions, most notably depurination, which involves the cleavage of

the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[2]

[3] Therefore, the choice of detritylation reagent, its concentration, and the reaction time must

be carefully optimized to ensure complete removal of the DMT group while minimizing

degradation of the oligonucleotide.

This document provides detailed protocols for the detritylation of DMT-protected

oligonucleotides, presents quantitative data for various methods, and includes a visual

representation of the experimental workflow.

Principle of Detritylation
The detritylation reaction is an acid-catalyzed process that cleaves the ether linkage between

the 5'-oxygen of the terminal nucleotide and the dimethoxytrityl group. The reaction proceeds
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via the formation of a stable, bright orange-colored dimethoxytrityl carbocation, which can be

spectrophotometrically monitored to assess the efficiency of the preceding coupling reaction in

solid-phase synthesis. The liberated 5'-hydroxyl group is then available for subsequent

coupling reactions or represents the final deprotected state of the oligonucleotide.

Experimental Protocols
Two common methods for detritylation are presented below: a solution-phase protocol typically

performed after purification of the DMT-on oligonucleotide, and a solid-phase extraction (SPE)

based protocol where detritylation is integrated into the purification process.

Solution-Phase Detritylation Protocol
This protocol is suitable for oligonucleotides that have been purified by methods such as

reverse-phase high-performance liquid chromatography (RP-HPLC) with the DMT group still

attached ("DMT-on").[1][4]

Materials:

DMT-on oligonucleotide, dried

80% Acetic Acid (v/v) in water

3 M Sodium Acetate (NaOAc) solution

Ethanol, 95-100%

Nuclease-free water

Microcentrifuge tubes

Vortex mixer

Centrifuge

Procedure:

Place the dried DMT-on oligonucleotide in a microcentrifuge tube.
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Dissolve the oligonucleotide in 80% acetic acid. A common starting point is to use 30 µL of

80% acetic acid per optical density unit (ODU) of the oligonucleotide.[1]

Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20

minutes.[1] For phosphorothioate oligonucleotides, gentle warming may be necessary to

achieve complete dissolution.[1]

To stop the reaction and precipitate the oligonucleotide, add 5 µL of 3 M sodium acetate and

100 µL of ethanol per ODU of the oligonucleotide.[1]

Vortex the solution thoroughly.

Chill the tube at -20°C or in a dry ice/ethanol bath for at least 30 minutes to facilitate

precipitation.

Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the

detritylated oligonucleotide.

Carefully decant the supernatant, which contains the cleaved DMT group.

Wash the pellet with 70% ethanol to remove residual salts and acetic acid.

Centrifuge again, decant the supernatant, and air-dry or vacuum-dry the pellet.

Resuspend the purified, detritylated oligonucleotide in a suitable buffer or nuclease-free

water.

On-Column Detritylation during Solid-Phase Extraction
(SPE)
This method integrates detritylation into the purification workflow using a reverse-phase

cartridge.[5] This approach is efficient as it combines purification and detritylation into a single

process.[5]

Materials:

Crude DMT-on oligonucleotide solution (post-synthesis and cleavage/deprotection)
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SPE cartridge (e.g., reverse-phase polymer-based)

Loading Buffer (e.g., 1M NaCl)

Wash Buffer 1 (e.g., 1M NaCl with 10% Acetonitrile)

Detritylation Reagent (e.g., 3% Trichloroacetic Acid (TCA) or 15% Dichloroacetic Acid (DCA)

in an organic solvent like dichloromethane)[6]

Wash Buffer 2 (e.g., Nuclease-free water)

Elution Buffer (e.g., 0.13M NH4OH containing 20% Acetonitrile)[5]

Collection tubes

Procedure:

Condition the Cartridge: Equilibrate the SPE cartridge according to the manufacturer's

instructions. This typically involves washing with a high organic solvent (e.g., acetonitrile)

followed by an aqueous buffer.

Load the Sample: Load the crude DMT-on oligonucleotide solution onto the conditioned

cartridge. The hydrophobic DMT group will ensure the oligonucleotide binds to the reverse-

phase sorbent.[7]

Wash Step 1: Wash the cartridge with Wash Buffer 1 to remove unbound impurities and

failure sequences (shortmers) that lack the DMT group.[5]

Detritylation: Apply the Detritylation Reagent to the cartridge. The acid will cleave the DMT

group. The appearance of a pink or orange color on the column indicates the release of the

DMT cation.[5][8]

Wash Step 2: Wash the cartridge with Wash Buffer 2 to remove the cleaved DMT group and

any remaining acid.[5]

Elute the Oligonucleotide: Elute the purified, detritylated oligonucleotide using the Elution

Buffer.
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Collect the eluate and process as required (e.g., lyophilization).

Quantitative Data Summary
The following table summarizes various reagents and conditions used for the detritylation of

DMT-protected oligonucleotides.

Parameter

Method A:

Acetic Acid

(Solution-

Phase)

Method B:

Dichloroacetic

Acid (DCA)

(On-Column)

Method C:

Trichloroacetic

Acid (TCA) (On-

Column)

Method D:

Cation-

Exchange

Resin

Reagent
80% Acetic Acid

in Water[1]

~2-15% DCA in

Dichloromethane

[6][9]

~3% TCA in

Dichloromethane

[10]

H+ form of

"DOWEX",

"AMBERLYST",

or "AMBERLITE"

ion-exchange

resin[11]

Reaction Time 20 minutes[1]

Variable,

dependent on

flow rate and

concentration[6]

Can be as short

as 10

seconds[10]

10 minutes to 2

hours[11]

Temperature
Room

Temperature[1]

Room

Temperature

Room

Temperature

Room

Temperature

Key

Considerations

A relatively mild

and common

method.[1]

Milder than TCA,

good for longer

oligonucleotides.

[10]

Faster reaction

times than DCA.

[10]

Eliminates much

of the post-

detritylation

processing.[11]

Potential Issues

Longer reaction

times may be

needed for

complete

detritylation in

some cases.[11]

Can bind

strongly to the

oligonucleotide

support,

requiring careful

optimization.[6]

More acidic,

higher risk of

depurination with

prolonged

exposure.[6][10]

Requires

preparation of

the resin and

column packing.

[11]
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Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the solution-phase detritylation

protocol and the chemical mechanism of detritylation.
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Solution-Phase Detritylation Workflow

Start: Dried DMT-on Oligonucleotide

Dissolve in 80% Acetic Acid

Incubate at Room Temperature
(20 minutes)

Add 3M NaOAc and Ethanol

Chill at -20°C
(≥30 minutes)

Centrifuge to Pellet Oligonucleotide

Decant Supernatant
(Contains DMT)

Wash Pellet with 70% Ethanol

Centrifuge

Decant Supernatant

Air or Vacuum Dry Pellet

Resuspend in Buffer/Water

End: Purified Detritylated Oligonucleotide
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Mechanism of Acid-Catalyzed Detritylation

5'-DMT-Oligonucleotide

Protonated Intermediate

+ H+

H+ (from Acid)

- H+

5'-OH Oligonucleotide

Cleavage

DMT+ Cation (Orange)

Cleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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